molecular formula C12H25N3O6 B605875 Azido-PEG6-Alcohol CAS No. 86770-69-6

Azido-PEG6-Alcohol

Cat. No. B605875
Key on ui cas rn: 86770-69-6
M. Wt: 307.35
InChI Key: DPRULTZUGLDCPZ-UHFFFAOYSA-N
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Patent
US08163736B2

Procedure details

To a solution of 2-[2-(2-{2-[2-(2-tosyloxy-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethanol (Loiseau, F. A.; Hii, K. K.; Hill, A. M. J. Org. Chem. 2004, 69, 639) (4.5 g) in dimethylformamide (30 mL), was added sodium azide (0.89 g). The solution was stirred at 70° C. for 18h and solvent was then removed in vacuo to a residue. Dichloromethane was added and the resulting precipitate was filtered off. The organic layer was concentrated in vacuo to give 2-[2-(2-{2-[2-(2-Azido-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethanol (3.1 g):
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
18h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.89 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S([O:11][CH2:12][CH2:13][O:14][CH2:15][CH2:16][O:17][CH2:18][CH2:19][O:20][CH2:21][CH2:22][O:23][CH2:24][CH2:25][O:26][CH2:27][CH2:28]O)(C1C=CC(C)=CC=1)(=O)=O.[N-:30]=[N+:31]=[N-:32].[Na+]>CN(C)C=O>[N:30]([CH2:28][CH2:27][O:26][CH2:25][CH2:24][O:23][CH2:22][CH2:21][O:20][CH2:19][CH2:18][O:17][CH2:16][CH2:15][O:14][CH2:13][CH2:12][OH:11])=[N+:31]=[N-:32] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)OCCOCCOCCOCCOCCOCCO
Step Two
Name
18h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.89 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was then removed in vacuo to a residue
ADDITION
Type
ADDITION
Details
Dichloromethane was added
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])CCOCCOCCOCCOCCOCCO
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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